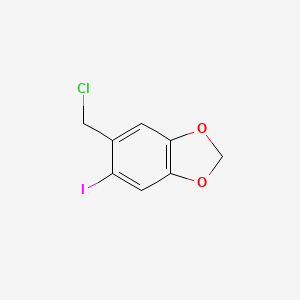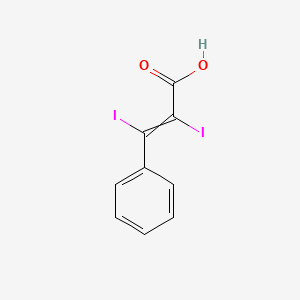![molecular formula C23H24N4O4 B14478872 1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol CAS No. 65953-64-2](/img/structure/B14478872.png)
1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol is a complex organic compound with a unique structure that includes a phenoxy group, a butanol moiety, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol typically involves multiple steps:
Formation of the Diazenyl Linkage: This step involves the reaction of 4-(2-nitroanilino)phenyl with a diazonium salt under acidic conditions to form the diazenyl linkage.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Butanol Moiety: The final step involves the addition of a butanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage and nitro group play crucial roles in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-{(E)-[4-(2-aminophenyl)diazenyl]phenoxy)butan-2-ol: Similar structure but with an amine group instead of a nitro group.
1-(4-Methyl-2-{(E)-[4-(2-hydroxyphenyl)diazenyl]phenoxy)butan-2-ol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Properties
CAS No. |
65953-64-2 |
|---|---|
Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-methyl-2-[[4-(2-nitroanilino)phenyl]diazenyl]phenoxy]butan-2-ol |
InChI |
InChI=1S/C23H24N4O4/c1-3-19(28)15-31-23-13-8-16(2)14-21(23)26-25-18-11-9-17(10-12-18)24-20-6-4-5-7-22(20)27(29)30/h4-14,19,24,28H,3,15H2,1-2H3 |
InChI Key |
ZUTFIPHHTFGKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1)C)N=NC2=CC=C(C=C2)NC3=CC=CC=C3[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


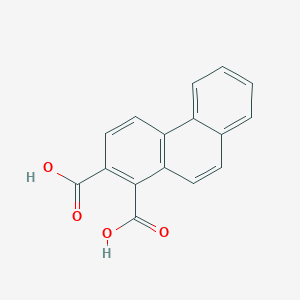
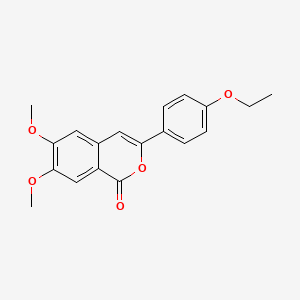


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)

![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
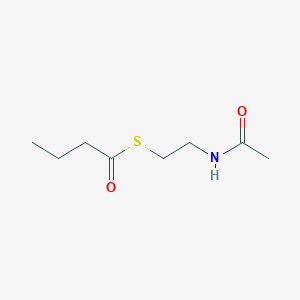

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
